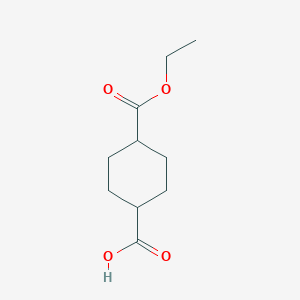

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

4-ethoxycarbonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFFYFMLKGDSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304828 | |

| Record name | (1R,4R)-4-(ETHOXYCARBONYL)CYCLOHEXANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15177-66-9 | |

| Record name | (1R,4R)-4-(ETHOXYCARBONYL)CYCLOHEXANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Abstract

This compound is a dicarboxylic acid monoester featuring a cyclohexane scaffold. This structure is of significant interest to researchers in medicinal chemistry and material science, serving as a versatile building block for more complex molecules. A thorough understanding of its physicochemical properties is paramount for its effective application, particularly in drug development, where parameters such as solubility, lipophilicity, and ionization state govern a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of their implications within the context of drug discovery.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a stereoisomer of a substituted cyclohexane ring, with both the carboxylic acid and the ethoxycarbonyl groups in an equatorial position, resulting in a trans configuration.

-

IUPAC Name: (1R,4R)-4-ethoxycarbonylcyclohexane-1-carboxylic acid[1]

-

CAS Number: 15177-66-9[1]

-

Molecular Formula: C₁₀H₁₆O₄[1]

-

Chemical Structure:

Core Physicochemical Properties

The behavior of a molecule in both chemical and biological systems is dictated by its intrinsic physicochemical properties. The following table summarizes the key computed and experimental data for this compound. It is important to note that while many properties can be accurately predicted computationally, experimental verification remains the gold standard.

| Property | Value | Source / Method |

| Molecular Weight | 200.23 g/mol | Computed (PubChem)[1] |

| XLogP3-AA (LogP) | 1.2 | Computed (PubChem)[1] |

| Melting Point | No data available | N/A[2] |

| Boiling Point | No data available | N/A[2] |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | Computed (PubChem)[1] |

| Hydrogen Bond Donors | 1 | Computed (PubChem)[1] |

| Hydrogen Bond Acceptors | 4 | Computed (PubChem)[1] |

| Rotatable Bonds | 3 | Computed (PubChem)[1] |

| pKa | No data available | N/A |

| Aqueous Solubility | No data available | N/A |

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of a molecule, confirming its structure and purity. While specific experimental spectra for this exact compound are not widely published, its expected spectral characteristics can be reliably predicted based on its functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorptions for its functional groups. The O-H stretch of the carboxylic acid will appear as a very broad band from approximately 2500-3300 cm⁻¹.[3][4] Two distinct carbonyl (C=O) stretching peaks are anticipated: one for the carboxylic acid dimer around 1710 cm⁻¹ and another for the ester at a slightly higher frequency, typically 1730-1750 cm⁻¹.[3][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will feature a highly deshielded, broad singlet for the carboxylic acid proton (δ > 10 ppm). The ethoxy group will present as a quartet (~4.1 ppm) for the -OCH₂- protons and a triplet (~1.2 ppm) for the -CH₃ protons. The protons on the cyclohexane ring will appear in the δ 1.0-2.5 ppm range, with their specific chemical shifts and coupling patterns dictated by their axial or equatorial positions.[6]

-

¹³C NMR: The spectrum will show distinct signals for the two carbonyl carbons (acid and ester) in the δ 170-180 ppm range. The carbon of the ethoxy group (-OCH₂) will be around δ 60 ppm, while the methyl carbon (-CH₃) will be upfield around δ 14 ppm. The carbons of the cyclohexane ring will resonate in the δ 25-45 ppm range.

-

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 200. Key fragmentation patterns would likely include the loss of the ethoxy group (-OC₂H₅, Δm/z = 45) and the carboxylic acid group (-COOH, Δm/z = 45).

Experimental Methodologies for Property Determination

For drug development professionals, robust and reproducible experimental methods are critical. The following section details standard operating procedures for determining key physicochemical properties that lack public data.

Workflow for Experimental Property Determination

The following diagram outlines the logical flow for characterizing a new chemical entity like the topic compound.

Caption: Workflow for physicochemical characterization.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method (OECD Guideline 105) to determine the aqueous solubility. The causality behind this method is to allow a compound to reach thermodynamic equilibrium between its solid phase and a saturated aqueous solution.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 24 hours in the same temperature-controlled environment for the undissolved solid to sediment. Alternatively, centrifuge the sample at high speed to pellet the solid.

-

Sampling & Dilution: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase for the chosen analytical method.

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

Validation: The final solubility is reported as the average of at least three replicate experiments.

Protocol 2: Determination of Lipophilicity (LogP)

The partition coefficient (LogP) between n-octanol and water is a critical measure of a drug's lipophilicity, influencing its ability to cross biological membranes.

Methodology:

-

Pre-saturation: Prepare solutions of n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes of the two solvents and allowing the phases to separate overnight. This step is critical to prevent volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of the compound in the water-saturated n-octanol.

-

Partitioning: In a glass vial, combine a known volume of the stock solution with a known volume of the n-octanol-saturated water (typically a 1:1 or 2:1 volume ratio).

-

Equilibration: Seal the vial and shake vigorously for 1-2 hours. Subsequently, centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using HPLC-UV or a similar quantitative technique.

-

Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: P = [Concentration]octanol / [Concentration]water LogP = log₁₀(P)

Protocol 3: Determination of Acidity Constant (pKa)

The pKa value indicates the strength of the carboxylic acid. This is crucial as the ionization state of a drug at physiological pH (around 7.4) dictates its solubility, permeability, and target binding.

Methodology (Potentiometric Titration):

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent like methanol or DMSO may be used if aqueous solubility is low, but its effect must be accounted for.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a calibrated pH electrode and a micro-burette.

-

Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the first derivative of the titration curve, where the equivalence point is the peak.

Relevance in Drug Discovery and Development

The physicochemical properties of a compound are foundational to its potential as a therapeutic agent. They directly influence its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7]

Lipinski's Rule of 5 Analysis

Lipinski's Rule of 5 provides a set of guidelines to assess the "drug-likeness" of a molecule for oral bioavailability.[8] Let's evaluate this compound against these rules:

-

Molecular Weight ≤ 500: 200.23 g/mol (✓ Pass )

-

LogP ≤ 5: 1.2 (Computed) (✓ Pass )

-

Hydrogen Bond Donors ≤ 5: 1 (✓ Pass )

-

Hydrogen Bond Acceptors ≤ 10: 4 (✓ Pass )

The compound comfortably meets all of Lipinski's criteria, suggesting it possesses a favorable physicochemical profile for development as an orally administered drug.

Relationship Between Properties and Drug-Likeness

Caption: Interplay of physicochemical properties and ADMET.

-

Solubility & Absorption: Adequate aqueous solubility is a prerequisite for a drug to dissolve in the gastrointestinal tract before it can be absorbed. The presence of both a polar carboxylic acid and a more nonpolar ester group suggests a balanced solubility profile.

-

pKa & Ionization: As a carboxylic acid, this compound will be largely ionized at the physiological pH of the intestines (~6.0-7.5), which typically enhances aqueous solubility but can decrease passive membrane permeability.

-

LogP & Permeability: The computed LogP of 1.2 indicates a balanced lipophilicity. This is often considered a "sweet spot" for oral drugs, as it is high enough to support membrane permeation but not so high as to cause poor solubility or high metabolic clearance.[7]

Conclusion

References

-

This compound | C10H16O4 | CID 296933 - PubChem. National Center for Biotechnology Information. [Link]

-

Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC - NIH. National Institutes of Health. [Link]

-

Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. NovAliX. (2024). [Link]

-

Chapter 1: Physicochemical Properties - Books - The Royal Society of Chemistry. Waring, M. J. (2023). Drug Discovery and Development. Royal Society of Chemistry. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Chemistry LibreTexts. (2024). [Link]

-

Carbonyl compounds - IR - spectroscopy. University of Warsaw. [Link]

Sources

- 1. This compound | C10H16O4 | CID 296933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 15177-66-9|this compound|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. Cyclohexanecarboxylic acid(98-89-5) 1H NMR spectrum [chemicalbook.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

An In-Depth Technical Guide to (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid: A Chiral Building Block for Advanced Drug Development

This guide provides a comprehensive technical overview of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid, a key chiral building block in modern pharmaceutical research and development. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, structural characterization, and strategic applications, underpinning its value in the creation of complex, stereochemically defined active pharmaceutical ingredients (APIs).

Core Compound Identification and Physicochemical Properties

This compound is a stereochemically pure derivative of cyclohexane-1,4-dicarboxylic acid. The trans configuration of the carboxylic acid and ethoxycarbonyl groups at the 1 and 4 positions, combined with the specific (1R,4R) chirality, provides a rigid and well-defined three-dimensional scaffold. This structural rigidity is highly desirable in drug design as it can lead to higher binding affinity and selectivity for biological targets.

Chemical Structure:

Caption: 2D and 3D representations of this compound.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 15177-66-9 | [1] |

| Molecular Formula | C₁₀H₁₆O₄ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| IUPAC Name | (1R,4R)-4-(ethoxycarbonyl)cyclohexane-1-carboxylic acid | [1] |

| Appearance | White to off-white solid (predicted) | |

| Chirality | (1R,4R) |

Synthesis and Chiral Resolution: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and logical pathway begins with the readily available starting material, trans-1,4-cyclohexanedicarboxylic acid, which can be synthesized from terephthalic acid.[2][3] The key challenges in this synthesis are the selective mono-esterification and the resolution of the enantiomers.

Proposed Synthetic Pathway

A plausible and efficient synthesis route involves three main stages:

-

Hydrogenation of Terephthalic Acid: Production of cis and trans-1,4-cyclohexanedicarboxylic acid.

-

Isomerization: Conversion of the cis/trans mixture to the thermodynamically more stable trans isomer.

-

Mono-esterification: Selective esterification of one of the carboxylic acid groups.

-

Chiral Resolution: Separation of the racemic mixture of the trans-monoester.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Mono-esterification (Adapted from Methyl Ester Synthesis)

The following protocol is adapted from a known procedure for the synthesis of the corresponding methyl ester and is expected to yield the desired ethyl ester with minor modifications.[4]

Objective: To synthesize racemic trans-4-(ethoxycarbonyl)cyclohexanecarboxylic acid from trans-1,4-cyclohexanedicarboxylic acid.

Materials:

-

trans-1,4-Cyclohexanedicarboxylic acid

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Toluene

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Separatory Funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, suspend trans-1,4-cyclohexanedicarboxylic acid (1 equivalent) in a mixture of anhydrous ethanol (excess, e.g., 5-10 equivalents) and toluene (as a co-solvent to aid in water removal).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the suspension.

-

Reaction: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the desired level of mono-esterification is achieved, minimizing the formation of the di-ester.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted dicarboxylic acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude racemic trans-4-(ethoxycarbonyl)cyclohexanecarboxylic acid.

-

Purification: The crude product can be purified by column chromatography or recrystallization.

Chiral Resolution Strategy

The separation of the racemic mixture is a critical step to obtain the enantiomerically pure (1R,4R) isomer. A well-established method for the resolution of carboxylic acids is through the formation of diastereomeric salts using a chiral amine as a resolving agent.[3]

Principle: The racemic carboxylic acid is reacted with a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine) to form a mixture of two diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a strong acid to liberate the enantiomerically pure carboxylic acid.

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Spectroscopic and Analytical Characterization

Precise analytical data is crucial for confirming the structure and purity of this compound. While experimental spectra for this specific compound are not widely published, reliable predictions can be made based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

4.12 ppm (q, 2H, J = 7.1 Hz): Methylene protons of the ethyl ester (-OCH₂CH₃).

-

2.2-2.4 ppm (m, 2H): Methine protons on the cyclohexane ring adjacent to the carbonyl groups (CH-COOH and CH-COOEt).

-

1.9-2.1 ppm (m, 4H): Axial protons on the cyclohexane ring.

-

1.4-1.6 ppm (m, 4H): Equatorial protons on the cyclohexane ring.

-

1.25 ppm (t, 3H, J = 7.1 Hz): Methyl protons of the ethyl ester (-OCH₂CH₃).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

~182 ppm: Carboxylic acid carbonyl carbon (-C OOH).

-

~175 ppm: Ester carbonyl carbon (-C OOEt).

-

~60.5 ppm: Methylene carbon of the ethyl ester (-OC H₂CH₃).

-

~42 ppm: Methine carbons of the cyclohexane ring (-C H-COOH and -C H-COOEt).

-

~28 ppm: Methylene carbons of the cyclohexane ring.

-

~14.2 ppm: Methyl carbon of the ethyl ester (-OCH₂C H₃).

Note: These are predicted chemical shifts and may vary slightly in experimental conditions. Online prediction tools can provide a good estimation of the expected spectra.[5][6][7][8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak, although it may be of low intensity. The fragmentation pattern will be characteristic of a cyclohexyl monoester carboxylic acid.

Expected Fragmentation Pathways:

-

Loss of an ethoxy group (-OC₂H₅): [M - 45]⁺

-

Loss of ethanol (-C₂H₅OH): [M - 46]⁺

-

Loss of the carboxylic acid group (-COOH): [M - 45]⁺

-

Cleavage of the cyclohexane ring: Characteristic fragments for cyclohexyl derivatives.[9][10][11]

Applications in Drug Development

The rigid, stereochemically defined cyclohexane core of this compound makes it a valuable building block in the synthesis of APIs. Chiral cyclohexane derivatives are integral components of numerous drugs, where the specific stereochemistry is critical for efficacy and safety.[12][13]

Key Advantages in API Synthesis:

-

Stereochemical Control: The fixed (1R,4R) configuration allows for the synthesis of enantiomerically pure drug candidates, which is a regulatory requirement and crucial for selective interaction with biological targets.

-

Structural Scaffold: The cyclohexane ring provides a non-aromatic, lipophilic scaffold that can be used to orient functional groups in a precise spatial arrangement for optimal binding to enzyme active sites or receptors.

-

Versatility: The two distinct functional groups, a carboxylic acid and an ester, allow for orthogonal chemical modifications. The carboxylic acid can be readily converted to amides, while the ester can be hydrolyzed to the di-acid or reduced to an alcohol, providing multiple avenues for further molecular elaboration.

Examples of Related Structures in Pharmaceuticals:

While specific drugs containing this exact molecule may not be widely disclosed, numerous APIs incorporate the trans-1,4-disubstituted cyclohexane motif. For instance, derivatives of trans-4-aminocyclohexanecarboxylic acid are used as intermediates in the synthesis of Janus kinase (JAK) inhibitors and other pharmacologically active compounds.[14] The structural principles that make these related compounds valuable are directly applicable to this compound.

Conclusion

This compound is a high-value chiral intermediate with significant potential in the synthesis of complex, next-generation pharmaceuticals. Its well-defined stereochemistry and versatile functionality provide medicinal chemists with a powerful tool for constructing novel molecular architectures. A thorough understanding of its synthesis, characterization, and strategic application is essential for leveraging its full potential in drug discovery and development programs. This guide provides a foundational framework for researchers and scientists working with this and related chiral building blocks.

References

- CN103539660A - Method of preparing trans-1,4-cyclohexane dicarboxylic acid from hybrid.... Google Patents.

-

Technical Profile of Chiral Cyclohexane Derivative (CAS 365997-33-7): A Key Intermediate for Pharmaceutical Synthesis . Jeci. Available at: [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning . University of Alberta Libraries. Available at: [Link]

-

This compound . PubChem. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry . Michigan State University. Available at: [Link]

-

Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... . ResearchGate. Available at: [Link]

-

How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule . YouTube. Available at: [Link]

-

(1S,2S)-4-Cyclohexene-1,2-dicarboxylicacid | C8H10O4 | MD Topology | NMR . MDAT. Available at: [Link]

-

1H and 13 C NMR Chemical Shift Prediction Models . Edwin. Available at: [Link]

- A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives.

-

Enzymatic strategies for asymmetric synthesis . PubMed Central. Available at: [Link]

- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.

- US4348410A - Cyclohexane carboxylic acid derivatives. Google Patents.

-

Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts . Available at: [Link]

-

Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction . Organic Chemistry Portal. Available at: [Link]

-

Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control . PubMed. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data. Available at: [Link]

- PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. Google Patents.

- WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. Google Patents.

-

(1r,4r)-4-Formylcyclohexane-1-carboxylic acid . PubChem. Available at: [Link]

-

Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media . MDPI. Available at: [Link]

-

1,4-Cyclohexanedicarboxylic acid . PubChem. Available at: [Link]

-

1,4-Cyclohexanedicarboxylic acid . SIELC Technologies. Available at: [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]

- 3. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 6. youtube.com [youtube.com]

- 7. CASPRE [caspre.ca]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]

- 14. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

The Untapped Therapeutic Potential of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The (1R,4R)-4-(ethoxycarbonyl)cyclohexanecarboxylic acid scaffold, a conformationally restricted alicyclic core, presents a compelling yet underexplored platform for the development of novel therapeutics. Its rigid trans-diequatorial stereochemistry offers a unique three-dimensional arrangement for appended pharmacophores, potentially leading to enhanced target specificity and improved pharmacokinetic profiles. While direct biological data on derivatives of this specific diester is nascent, the broader class of cyclohexanecarboxylic acid derivatives has demonstrated significant promise across diverse therapeutic areas, including oncology, inflammation, and metabolic diseases. This in-depth technical guide will synthesize the existing knowledge on related cyclohexanecarboxylic acid analogues to illuminate the potential biological activities of this compound derivatives. We will delve into the synthetic rationale, key biological targets, and structure-activity relationships of pertinent examples, providing a strategic roadmap for researchers and drug development professionals to unlock the therapeutic value of this versatile scaffold.

Introduction: The Strategic Advantage of the Cyclohexane Core in Medicinal Chemistry

The cyclohexane ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to introduce conformational rigidity and three-dimensional diversity into drug candidates. Unlike flexible aliphatic chains, the cyclohexane scaffold restricts the spatial orientation of substituents, which can lead to a more precise interaction with biological targets and a reduction in off-target effects. The trans-1,4-disubstituted pattern, as seen in this compound, is particularly advantageous as it places the two functional groups on opposite sides of the ring in a diequatorial orientation, minimizing steric hindrance and providing distinct vectors for chemical elaboration.

This guide will explore the latent potential of derivatives based on the this compound core by examining the established biological activities of analogous structures. We will focus on key therapeutic areas where cyclohexanecarboxylic acid derivatives have shown promise, providing a foundation for future drug discovery efforts.

Synthetic Strategies and Chemical Tractability

The this compound core is readily accessible through various synthetic routes, often starting from p-aminobenzoic acid or other commercially available materials. The presence of two distinct carbonyl functionalities—an ester and a carboxylic acid—allows for orthogonal chemical modifications, a crucial feature for the construction of diverse chemical libraries for biological screening.

General Synthetic Workflow

A generalized synthetic approach to derivatize the this compound scaffold is outlined below. This workflow highlights the versatility of the core molecule for creating a diverse range of analogues.

Caption: Generalized synthetic workflow for the derivatization of this compound.

Protocol: Amide Synthesis from this compound

This protocol details a standard procedure for the synthesis of amide derivatives, a common and effective strategy for exploring the biological potential of carboxylic acid-containing scaffolds.

Materials:

-

This compound

-

Desired amine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HBTU (1.2 eq) and DIEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Potential Biological Activities: Inferences from Structurally Related Compounds

While direct biological testing of this compound derivatives is not extensively documented, the proven activities of analogous cyclohexane and cyclohexene carboxylic acid derivatives provide a strong rationale for their investigation in several key therapeutic areas.

Anti-inflammatory and Immunomodulatory Activity

Chronic inflammation is a hallmark of numerous diseases. Derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to possess significant anti-inflammatory properties. For instance, a series of new amidrazone derivatives containing this moiety demonstrated potent inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-10 in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[1] The rigid cyclohexene ring is believed to correctly orient the pharmacophoric groups for optimal interaction with their biological targets.

Furthermore, quinic acid (1,3,4,5-tetrahydroxy-1-cyclohexanecarboxylic acid) derivatives have been identified as orally active anti-inflammatory agents that act by inhibiting the pro-inflammatory transcription factor NF-κB.[2] This suggests that the cyclohexane carboxylic acid scaffold can serve as a template for the development of novel anti-inflammatory drugs.

The this compound core, with its defined stereochemistry, could be an excellent starting point for creating more selective and potent anti-inflammatory agents. The ester and acid functionalities provide handles for introducing moieties known to interact with key inflammatory targets.

Anticancer Activity

The cyclohexane and cyclohexene core structures are present in a number of compounds with demonstrated anticancer activity. For example, certain cyclohexene carboxylic acid derivatives have been synthesized and shown to be potent antitumor agents.[3] Additionally, a series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives were found to induce apoptosis in various cancer cell lines, with one compound exhibiting promising activity against a breast cancer cell line.[4]

A derivative of zeylenone, a natural product containing a polyoxygenated cyclohexene, demonstrated anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest.[5][6] This highlights the potential of the cyclohexene scaffold to interfere with cell cycle progression in cancer cells.

Table 1: Anticancer Activity of Selected Cyclohexane-1-carboxamide Derivatives [4]

| Compound | Cancer Cell Line | IC50 (µM) |

| 5i | MCF-7 (Breast) | 3.25 |

| Doxorubicin | MCF-7 (Breast) | 6.77 |

The data in Table 1 clearly indicates that derivatives of the cyclohexane carboxamide scaffold can possess potent anticancer activity, even surpassing that of established chemotherapeutic agents in certain contexts.[4] The rigid (1R,4R) scaffold could be utilized to design novel anticancer agents with improved selectivity for tumor cells.

Metabolic Disease Targets: DGAT1 Inhibition

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis, and its inhibition is a promising strategy for the treatment of obesity and related metabolic disorders. A series of isoxazole and thiazole analogs incorporating a cyclohexane carboxylic acid head group have been identified as potent DGAT1 inhibitors.[7] The cyclohexane carboxylic acid moiety was found to be crucial for activity.

This finding strongly suggests that derivatives of this compound could be explored as potential DGAT1 inhibitors. The defined stereochemistry of the (1R,4R) core could lead to derivatives with enhanced potency and selectivity for DGAT1.

Caption: Logical relationship between the core scaffold and potential therapeutic applications based on analogous structures.

Structure-Activity Relationship (SAR) Insights and Future Directions

While a detailed SAR for derivatives of this compound is yet to be established, valuable insights can be gleaned from related series of compounds. For the amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, the nature and position of substituents on the appended aromatic rings were found to significantly influence their anti-inflammatory and antiproliferative activities.[1] This underscores the importance of systematic modification of the moieties attached to the cyclohexane core.

Future research should focus on:

-

Systematic Derivatization: Synthesizing libraries of amides, esters, and other analogues by modifying both the carboxylic acid and the ethoxycarbonyl groups of the parent molecule.

-

Biological Screening: Evaluating these new derivatives in a panel of assays relevant to inflammation, cancer, and metabolic diseases.

-

Stereochemical Importance: Investigating the biological activities of the corresponding cis-isomers to understand the role of the defined trans-stereochemistry.

-

Computational Modeling: Employing molecular docking and other computational tools to predict the binding modes of the designed derivatives with their putative biological targets and to guide further synthetic efforts.

Conclusion

The this compound scaffold represents a promising, yet largely untapped, resource for the discovery of new therapeutic agents. By leveraging the wealth of information on the biological activities of structurally related cyclohexanecarboxylic acid derivatives, researchers can strategically design and synthesize novel compounds with the potential for potent and selective activity in oncology, inflammation, and metabolic diseases. The rigid stereochemistry and chemical tractability of this core make it an ideal starting point for the development of next-generation therapeutics. This guide provides a foundational framework to inspire and direct future research in this exciting area of medicinal chemistry.

References

-

Paprocka, R., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(8), 3451. [Link]

- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.

- Shin, S., et al. (2018). Anticancer activities of cyclohexenone derivatives. Journal of Cancer Prevention, 23(3), 147-154.

-

He, S. (2013). Discovery of Quinic Acid Derivatives as Oral Anti-inflammatory Agents. UTHSC Digital Commons. [Link]

-

Turkson, J., et al. (2014). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1195–1200. [Link]

-

Abdalla, W. A., et al. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry, 34(2), 856-868. [Link]

-

Wang, Y., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 14, 1326245. [Link]

-

Wang, Y., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. PubMed. [Link]

-

ResearchGate. (2015). Synthesis and Antiinflammatory Activity of 3-Thiabis(cyclohexanecarboxylic) Acid Derivatives. [Link]

-

PubChem. (1r,4r)-4-Formylcyclohexane-1-carboxylic acid. [Link]

-

PubMed. (2012). 7-O-Arylmethylgalangin as a novel scaffold for anti-HCV agents. [Link]

-

ResearchGate. (2022). Chemical structures of some clinically used antiviral drugs. [Link]

-

National Institutes of Health. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. [Link]

-

PubMed. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. [Link]

-

PubMed. (1995). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. [Link]

-

PubMed Central. (2018). Symmetric Anti-HCV Agents: Synthesis, Antiviral Properties, and Conformational Aspects of Core Scaffolds. [Link]

-

National Institutes of Health. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. [Link]

-

ResearchGate. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

-

MDPI. (2017). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. [Link]

-

PubMed. (2014). Phenolcarboxylic acids from medicinal herbs exert anticancer effects through disruption of COX-2 activity. [Link]

-

MDPI. (2023). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. [Link]

-

Pulsus Group. (2018). Synthesis and biological importance of amide analogues. [Link]

- Google Patents. (2021).

Sources

- 1. mdpi.com [mdpi.com]

- 2. dc.uthsc.edu [dc.uthsc.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]

- 5. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]

- 7. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid: A Linchpin in Modern Drug Development

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a chiral building block of significant interest in the pharmaceutical industry. Its rigid, stereochemically defined cyclohexane scaffold makes it an invaluable component in the synthesis of complex therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and stereoselective synthesis of this compound, with a particular focus on its critical role in the development of the Janus kinase (JAK) inhibitor, Oclacitinib.

Introduction to a Key Chiral Synthon

This compound, with the CAS number 15177-66-9, is a dicarboxylic acid monoester derivative of cyclohexane.[1] The trans configuration of the ethoxycarbonyl and carboxylic acid groups at the 1 and 4 positions, combined with the specific (1R,4R) stereochemistry, provides a conformationally constrained three-dimensional structure that is highly sought after in drug design. This defined geometry allows for precise spatial orientation of functional groups, which is crucial for effective binding to biological targets.

| Property | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C10H16O4[1] |

| Molecular Weight | 200.23 g/mol [1] |

| CAS Number | 15177-66-9[1] |

| Appearance | White solid |

Historical Context and Discovery

While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of stereoselective synthesis methods for substituted cyclohexanes. Early synthetic work on related cyclohexanecarboxylic acid derivatives can be traced back to the mid-20th century, with publications such as a 1974 article in Tetrahedron Letters describing the synthesis of a similar compound, 1-ethoxycarbonyl-cyclohexane-1-carboxylic acid.[2] However, the specific isolation and characterization of the (1R,4R) enantiomer gained prominence with the increasing demand for enantiomerically pure building blocks in the synthesis of modern pharmaceuticals. Its significance became particularly evident with the development of Oclacitinib.

Stereoselective Synthesis Strategies

The primary challenge in the synthesis of this compound lies in the precise control of its stereochemistry. The synthesis of trans-1,4-disubstituted cyclohexanes can be complex, as catalytic hydrogenation of the corresponding aromatic precursors often favors the formation of the cis isomer. Therefore, methods to either directly synthesize the trans isomer or to efficiently resolve a racemic mixture are critical.

Two principal strategies have emerged for obtaining the enantiomerically pure (1R,4R) isomer: chiral resolution of a racemic mixture and enzymatic desymmetrization.

Chiral Resolution of Racemic trans-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

This classical approach involves the separation of a racemic mixture of the trans isomers.[3] The process typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties, such as solubility.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Salt Formation: A racemic mixture of trans-4-(ethoxycarbonyl)cyclohexanecarboxylic acid is dissolved in a suitable solvent. A stoichiometric amount of a chiral amine, such as (S)-phenylethylamine, is added to the solution to form diastereomeric salts.[4]

-

Fractional Crystallization: The solvent is slowly evaporated, or the solution is cooled, to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution first. The efficiency of this separation is dependent on the differential solubility of the two diastereomers.[4]

-

Isolation and Liberation of the Enantiomer: The crystallized diastereomeric salt is isolated by filtration. The salt is then treated with an acid to protonate the carboxylate and a base to neutralize the chiral amine, liberating the desired enantiomerically enriched this compound.

-

Purification: The final product is purified by recrystallization or chromatography to achieve high enantiomeric excess.

Caption: Workflow for Chiral Resolution.

Enzymatic Methods

Biocatalysis offers a highly efficient and environmentally friendly alternative for obtaining enantiomerically pure compounds. Enzymatic resolution or desymmetrization of a prochiral precursor can provide direct access to the desired stereoisomer. For instance, lipases can be used for the kinetic resolution of racemic esters or alcohols, which are precursors to the target carboxylic acid.[5]

Another powerful enzymatic approach involves the stereoselective reduction of a prochiral ketone, such as 4-oxocyclohexanecarboxylic acid, to a chiral hydroxy acid, which can then be further functionalized.[6] Transaminases have also been employed for the dynamic kinetic resolution of substituted cyclohexylamines, demonstrating the versatility of enzymes in achieving high stereoselectivity on the cyclohexane ring.[7]

Experimental Protocol: Enzymatic Kinetic Resolution

-

Substrate Preparation: A racemic mixture of a precursor, such as trans-4-(hydroxycarbonyl)cyclohexylmethanol, is prepared.

-

Enzymatic Acetylation: The racemic alcohol is dissolved in an appropriate organic solvent, and a lipase, such as Amano Lipase AK from Pseudomonas fluorescens, is added along with an acyl donor like vinyl acetate.[5]

-

Stereoselective Reaction: The enzyme selectively acetylates one enantiomer of the alcohol at a much faster rate than the other, leading to a mixture of an enantioenriched acetate and the unreacted, enantioenriched alcohol.

-

Separation: The resulting mixture of the acetylated and unreacted alcohols is separated using standard chromatographic techniques.

-

Conversion to Carboxylic Acid: The separated, enantiomerically pure alcohol is then oxidized to the corresponding carboxylic acid, yielding the desired this compound.

Caption: Enzymatic Kinetic Resolution Workflow.

Application in Drug Development: The Synthesis of Oclacitinib

The most prominent application of this compound is as a crucial intermediate in the synthesis of Oclacitinib.[8][9][10] Oclacitinib (marketed as Apoquel®) is a Janus kinase (JAK) inhibitor used for the treatment of allergic dermatitis in dogs.[11][] The trans stereochemistry of the cyclohexane ring in Oclacitinib is essential for its biological activity, and the (1R,4R) configuration is specifically required.

The synthesis of Oclacitinib involves the coupling of the chiral cyclohexane core with the pyrrolo[2,3-d]pyrimidine pharmacophore. This compound serves as a precursor to the chiral amine that is a key component of the Oclacitinib structure.

Caption: Role in Oclacitinib Synthesis.

The carboxylic acid moiety of this compound can be converted to an amine through various synthetic transformations, such as the Curtius rearrangement. Subsequent modification and coupling with the heterocyclic core lead to the final Oclacitinib molecule. The use of this enantiomerically pure building block ensures that the final drug substance has the correct stereochemistry, which is critical for its safety and efficacy.

Conclusion

This compound has transitioned from a specialized chemical entity to a cornerstone in the synthesis of modern pharmaceuticals. Its history is a testament to the advancements in stereoselective synthesis, particularly in the realm of chiral resolutions and enzymatic transformations. The critical role of this compound in the synthesis of Oclacitinib underscores the importance of well-defined chiral building blocks in drug discovery and development. As the demand for stereochemically complex drugs continues to grow, the significance of synthons like this compound will undoubtedly continue to increase.

References

- CN107365312A - A kind of new method for preparing Oclacitinib - Google Patents.

-

This compound | C10H16O4 | CID 296933 - PubChem. Available at: [Link]

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. Available at: [Link]

-

Chemical structure of oclacitinib. Oclacitinib is a cyclohexylamino pyrrolopryimidine. - ResearchGate. Available at: [Link]

-

Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. - RTI International. Available at: [Link]

-

Chiral resolution - Wikipedia. Available at: [Link]

-

1-ethoxycarbonyl-cyclohexane-1-carboxylic acid - Chemical Synthesis Database. Available at: [Link]

-

Oclacitinib Intermediates | High-Quality API Intermediates | SS Pharma. Available at: [Link]

- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents.

-

Oclacitinib Maleate | C19H27N5O6S | CID 44631937 - PubChem. Available at: [Link]

-

Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed. Available at: [Link]

-

Applications of chiral naphthyloxycyclohexanols in deracemization of α-substituted carboxylic acids by dynamic thermodynamic resolution - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions - MDPI. Available at: [Link]

- CN107365312B - A new method for preparing Oclacitinib - Google Patents.

Sources

- 1. This compound | C10H16O4 | CID 296933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN107365312A - A kind of new method for preparing Oclacitinib - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Oclacitinib | CymitQuimica [cymitquimica.com]

- 11. Oclacitinib Maleate | C19H27N5O6S | CID 44631937 - PubChem [pubchem.ncbi.nlm.nih.gov]

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid safety and handling precautions

An In-depth Technical Guide to the Safe Handling of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Introduction

This compound is a dicarboxylic acid monoester derivative of cyclohexane. Its bifunctional nature, containing both a carboxylic acid and an ester group, makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established chemical safety principles and data from analogous chemical structures.

Chemical Identification and Properties

Proper identification is the first step in chemical safety. The following table summarizes the key identifiers and physical properties for this compound.

| Identifier | Value | Source |

| IUPAC Name | 4-ethoxycarbonylcyclohexane-1-carboxylic acid | [1] |

| CAS Number | 15177-66-9 | [1][2] |

| Molecular Formula | C10H16O4 | [1][2] |

| Molecular Weight | 200.23 g/mol | [1][2] |

| Synonyms | This compound | [1] |

| MDL Number | MFCD12407187 | [2] |

| Physical State | Solid (Assumed based on related compounds) | |

| Storage | Sealed in dry, room temperature conditions | [2] |

Hazard Identification and GHS Classification

While a comprehensive toxicological profile for this specific molecule is not widely published, data from suppliers and analogous compounds indicate that it should be handled as an irritant. Carboxylic acids, as a class, can be corrosive or irritating, and this compound is no exception.[3]

The Globally Harmonized System (GHS) classification, based on available supplier information, is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Signal Word: Warning [2]

Hazard Pictogram:

Precautionary Statements: [2]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is the foundation of safe laboratory practice. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

-

Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transfers, a local exhaust ventilation system (e.g., a chemical fume hood) is recommended to minimize inhalation.[4][5]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent contact with the skin and eyes. The following table outlines the recommended PPE for handling this compound.

| Body Part | Protection | Rationale and Specifications |

| Eyes/Face | Safety Glasses with Side Shields or Chemical Safety Goggles. A face shield is recommended when handling larger quantities. | Required to protect against dust particles and potential splashes.[8][9] Equipment should be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6][8] |

| Skin (Hands) | Chemical-resistant gloves (Nitrile or Butyl Rubber). | Nitrile gloves offer good resistance to a range of chemicals, including acids, and provide adequate protection for handling this compound.[9][10][11] Gloves must be inspected for integrity before use and disposed of after contamination.[12] |

| Skin (Body) | Laboratory Coat. | A lab coat should be worn to protect street clothes and prevent skin exposure from accidental spills.[11] |

| Respiratory | Not required under normal use with adequate ventilation. | If dust is generated and engineering controls are insufficient, a NIOSH/MSHA approved respirator (e.g., N95 for dust) may be necessary.[8][9] |

The following workflow illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to mitigate risks.

Laboratory Handling Protocol

-

Preparation: Before handling, review the Safety Data Sheet (SDS) or this guide. Ensure the work area is clean and uncluttered.

-

PPE: Don the appropriate PPE as described in Section 3.2.

-

Weighing/Transfer: Conduct weighing and transfer operations in a fume hood or designated area to control dust.[5] Avoid creating dust clouds. Use tools (spatulas, etc.) appropriate for handling solids.

-

Solution Preparation: When dissolving, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

-

Post-Handling: After use, ensure the container is tightly sealed.

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory area.

Caption: Standard Laboratory Handling Workflow.

Storage Requirements

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

-

Location: Store on lower shelves, below eye level, to minimize the risk of falling and spillage.[13]

-

Segregation: Proper segregation is crucial to prevent hazardous reactions.[14]

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical. Always show the safety data sheet to the attending medical professional.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.

-

Skin Contact: Take off immediately all contaminated clothing.[4] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation develops and persists, seek medical attention.[4][5]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[4][6] If the person feels unwell or if breathing is difficult, seek medical attention.[4][7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[5] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

Spill Management and Disposal

Accidental spills must be handled promptly and safely.

Spill Response

For a small, contained spill of the solid material:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE (respirator may be required depending on spill size), carefully sweep up the solid material, avoiding dust generation.[8][12]

-

Place the spilled material into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly with a damp cloth or paper towel, and place the cleaning materials into the waste container.

-

Dispose of the waste according to institutional and local regulations.

Caption: Decision Tree for Spill Response.

Waste Disposal

Dispose of unused material and containers in accordance with all applicable local, state, and federal regulations.[6] Chemical waste should be handled by a licensed professional waste disposal service. Do not dispose of down the drain unless specifically authorized.

References

-

The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

-

This compound | C10H16O4 | CID 296933 - PubChem. [Link]

-

What PPE Should You Wear When Handling Acid 2026? - LeelineWork. [Link]

-

Safety equipment, PPE, for handling acids - Quicktest. [Link]

-

4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 296850 - PubChem. [Link]

-

chemical handling and storage section 6 - University of Toronto Scarborough. [Link]

-

Safe Storage. [Link]

Sources

- 1. This compound | C10H16O4 | CID 296933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 15177-66-9|this compound|BLD Pharm [bldpharm.com]

- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. leelinework.com [leelinework.com]

- 10. quicktest.co.uk [quicktest.co.uk]

- 11. flinnsci.com [flinnsci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. utsc.utoronto.ca [utsc.utoronto.ca]

- 14. ehs.berkeley.edu [ehs.berkeley.edu]

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid IUPAC name and synonyms

An In-Depth Technical Guide to (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Introduction

This compound is a dicarboxylic acid monoester derivative built upon a cyclohexane scaffold. As a bifunctional molecule, it incorporates both a carboxylic acid and an ethyl ester group, positioned in a specific trans stereochemical arrangement. This structural rigidity and defined spatial orientation of its functional groups make it a valuable building block and linker in synthetic organic chemistry. Its applications are particularly relevant in the field of drug discovery, where precise control over molecular geometry is paramount for achieving specific interactions with biological targets.[1][2] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a representative synthetic pathway, and its significance in medicinal chemistry.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific communication and research. This section details the standardized naming conventions and identifiers for this compound.

IUPAC Name

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this structure is (1R,4R)-4-(ethoxycarbonyl)cyclohexane-1-carboxylic acid .[3] In many databases, the non-stereospecific name, 4-ethoxycarbonylcyclohexane-1-carboxylic acid , is also used.[3]

Synonyms and Common Names

In literature and commercial catalogs, this compound is frequently referenced by several synonyms that reflect its structure and stereochemistry. These include:

-

trans-4-Ethoxycarbonylcyclohexanecarboxylic acid[4]

-

1,4-Cyclohexanedicarboxylic acid, 1-ethyl ester, trans-[5]

Key Identifiers

For unambiguous database searching and regulatory purposes, the following identifiers are crucial:

Physicochemical Properties

The physical and chemical characteristics of a molecule dictate its behavior in different environments, influencing its reactivity, solubility, and pharmacokinetic properties. The following table summarizes key computed properties for this compound.

| Property | Value | Source |

| Molecular Weight | 200.23 g/mol | PubChem[3] |

| Exact Mass | 200.10485899 Da | PubChem[3] |

| XLogP3 | 1.2 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| Topological Polar Surface Area | 63.6 Ų | PubChem[3] |

Synthesis and Methodologies

The synthesis of asymmetrically substituted cyclohexane dicarboxylic acids, such as this monoester, is a critical process for their application as building blocks. The primary challenge lies in achieving selective mono-functionalization of the symmetrical precursor, cyclohexane-1,4-dicarboxylic acid.

Synthetic Strategy: Selective Mono-esterification

A common and effective strategy involves the selective mono-esterification of the corresponding diacid. While a direct protocol for the ethyl ester is not detailed in the provided sources, a well-documented method for the analogous monomethyl ester serves as an authoritative and representative example.[7] This approach can be readily adapted for the synthesis of the target ethyl ester by substituting methanol with ethanol.

The core principle of this synthesis is the controlled reaction of the diacid with an esterifying agent. Using a slight excess of a reagent like trimethylsilyl diazomethane allows for a reaction that can be stopped after the first esterification, though this method requires careful handling. A more traditional Fischer esterification using ethanol as both solvent and reactant with an acid catalyst can also be employed, but controlling the reaction to prevent diester formation is key.

Representative Experimental Protocol

The following protocol is adapted from a validated synthesis of the corresponding monomethyl ester and provides a reliable workflow for producing the target monoethyl ester.[7]

Objective: To synthesize this compound from trans-cyclohexane-1,4-dicarboxylic acid.

Materials:

-

trans-Cyclohexane-1,4-dicarboxylic acid

-

Ethanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a suitable acid catalyst (e.g., H₂SO₄)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend trans-cyclohexane-1,4-dicarboxylic acid (1 equivalent) in a mixture of anhydrous ethanol (as solvent) and dichloromethane.

-

Esterification: Cool the mixture in an ice bath. Slowly add thionyl chloride (approximately 1.1 to 1.2 equivalents) dropwise. Causality Note: The slow addition of thionyl chloride at low temperature controls the exothermic reaction and minimizes side product formation. Thionyl chloride reacts with ethanol to form the esterifying agent in situ.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to observe the consumption of the starting diacid and the formation of the monoester and diester products. The goal is to maximize the yield of the monoester.

-

Workup: Once the desired conversion is achieved, quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize the excess acid. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the resulting crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing a small amount of acetic acid to ensure the carboxylic acid remains protonated and elutes cleanly.[7]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the selective mono-esterification process.

Sources

- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 2. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H16O4 | CID 296933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 15177-66-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - CAS:15177-66-9 - Apexmol Technology Co.,Ltd [apexmol.com]

- 6. This compound | 15177-66-9 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Note & Protocols: Chemoselective Amide Synthesis from (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid

Abstract

This document provides a comprehensive technical guide for the synthesis of amides from (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid, a common building block in medicinal chemistry. The primary synthetic challenge lies in the chemoselective activation of the carboxylic acid in the presence of a chemically sensitive ethyl ester moiety. This guide explores and contrasts several robust synthetic strategies, including carbodiimide-mediated couplings, uronium salt-based methods, and acyl halide formations. We provide detailed, field-proven protocols, mechanistic insights explaining the rationale behind procedural choices, and comparative data to aid researchers in selecting the optimal method for their specific amine substrate and project goals.

Introduction: The Challenge of Chemoselectivity

Amide bond formation is a cornerstone of organic synthesis, particularly in the development of new pharmaceutical agents.[1] The starting material, This compound , presents a common yet critical challenge: the presence of two distinct carbonyl functionalities. The goal is to selectively form an amide at the carboxylic acid position while preserving the integrity of the ethyl ester.

Direct condensation of a carboxylic acid and an amine is kinetically slow and requires activation of the carboxyl group.[1] However, overly harsh activating agents or reaction conditions can lead to undesirable side reactions, such as:

-

Ester Hydrolysis: Cleavage of the ethyl ester back to a carboxylic acid under strong acidic or basic conditions.

-

Ester Aminolysis: Direct reaction of the amine nucleophile with the ethyl ester, forming a secondary amide byproduct, especially at elevated temperatures.

-

Racemization: For chiral amines or adjacent stereocenters, harsh conditions can lead to loss of stereochemical integrity.

Therefore, the selection of an appropriate coupling strategy is paramount to ensure high yield, purity, and preservation of the molecule's structural and stereochemical features. This guide focuses on methods that offer high chemoselectivity under mild conditions.

Strategic Overview of Amide Coupling Methodologies

Three primary strategies are evaluated for the target transformation. The choice depends on factors like the nucleophilicity of the amine, steric hindrance, scale, and cost considerations.

Strategy 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

This is the most widely used method due to its mild conditions, operational simplicity, and the water-soluble nature of the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) byproduct, which simplifies purification.[1][2]

-

Mechanism: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange to an inactive N-acylurea. To mitigate this, an additive like N-hydroxybenzotriazole (HOBt) is used. HOBt acts as a nucleophilic trap, converting the O-acylisourea into an HOBt-active ester, which is more stable and less prone to racemization.[1][3] The amine then reacts with this active ester to yield the desired amide.[1][4]

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#FBBC05", fontcolor="#202124"]; EDC [label="EDC", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Isourea [label="O-Acylisourea\nIntermediate\n(Highly Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HOBt [label="HOBt", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ActiveEster [label="HOBt Active Ester\n(More Stable)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Amine\n(R'-NH₂)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Amide [label="Target Amide\n(R-CONH-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="EDC-Urea\n(Water Soluble)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RCOOH -> Isourea [label="+ EDC", color="#5F6368"]; EDC -> Isourea [style=invis]; Isourea -> ActiveEster [label="+ HOBt", color="#5F6368"]; HOBt -> ActiveEster [style=invis]; ActiveEster -> Amide [label="+ Amine", color="#34A853"]; Amine -> Amide [style=invis]; Isourea -> Byproduct [style=dashed, color="#5F6368"]; Amide -> Byproduct [style=invis]; } केंद Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Strategy 2: Uronium/Aminium Salt-Based Coupling (HATU)

Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling agents, known for high efficiency, fast reaction rates, and low rates of racemization.[5][6] They are particularly effective for coupling sterically hindered substrates or poorly nucleophilic amines.

-

Mechanism: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[7][8] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which rapidly reacts with the amine to form the amide bond.[5][7][9] The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction via a hydrogen-bonded transition state.[5]

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="DIPEA", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Carboxylate [label="Carboxylate\n(R-COO⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ActiveEster [label="OAt Active Ester\n(Highly Reactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Amine\n(R'-NH₂)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Amide [label="Target Amide\n(R-CONH-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; TMU [label="Tetramethylurea\nByproduct", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RCOOH -> Carboxylate [label="+ DIPEA", color="#5F6368"]; Base -> Carboxylate [style=invis]; Carboxylate -> ActiveEster [label="+ HATU", color="#EA4335"]; HATU -> ActiveEster [style=invis]; ActiveEster -> Amide [label="+ Amine", color="#34A853"]; Amine -> Amide [style=invis]; ActiveEster -> TMU [style=dashed, color="#5F6368"]; } केंद Caption: Mechanism of HATU-mediated amide coupling.

Strategy 3: Acyl Chloride Formation

This classic two-step approach involves converting the carboxylic acid to a highly electrophilic acyl chloride, which then reacts readily with an amine.[10][11] Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[10][12][13]

-

Mechanism: Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. Subsequent attack by a chloride ion releases the acyl chloride along with gaseous byproducts (SO₂ and HCl).[14] Oxalyl chloride reacts similarly, often with a catalytic amount of DMF, to generate the acyl chloride and gaseous byproducts (CO, CO₂, and HCl).[15][16] The resulting acyl chloride is highly reactive and is typically used immediately without extensive purification.[10]

-